molecular formula C24H26N6O4S B2794300 2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[(4-methylphenyl)methyl]acetamide CAS No. 1019099-07-0

2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B2794300
CAS No.: 1019099-07-0
M. Wt: 494.57
InChI Key: MWYIWKZGRPMBKW-UHFFFAOYSA-N
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Description

The compound 2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[(4-methylphenyl)methyl]acetamide (CAS: 1019099-07-0) is a heterocyclic acetamide derivative featuring a pyrazole core substituted with a 1,2,4-oxadiazole ring and a methylsulfanyl group. The 3,4-dimethoxyphenyl moiety on the oxadiazole and the 4-methylbenzyl group on the acetamide nitrogen define its structural uniqueness .

Properties

IUPAC Name

2-[5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O4S/c1-14-5-7-15(8-6-14)12-26-19(31)13-30-21(25)20(24(28-30)35-4)23-27-22(29-34-23)16-9-10-17(32-2)18(11-16)33-3/h5-11H,12-13,25H2,1-4H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYIWKZGRPMBKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[(4-methylphenyl)methyl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the oxadiazole and pyrazole intermediates, followed by their coupling and subsequent functionalization to introduce the acetamide group. Common reagents and conditions might include:

    Oxadiazole formation: Cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Pyrazole formation: Condensation reactions between hydrazines and 1,3-diketones.

    Coupling reactions: Use of coupling agents like EDCI or DCC to link the oxadiazole and pyrazole moieties.

    Functionalization: Introduction of the acetamide group through acylation reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and safety. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Key Structural Features and Reactive Sites

FeatureReactivity Implications
Pyrazole ring (5-amino, 3-methylsulfanyl substituents)Susceptible to electrophilic substitution at the amino group and nucleophilic displacement of the methylsulfanyl group.
Oxadiazole ring (substituted with 3,4-dimethoxyphenyl)May undergo ring-opening reactions under acidic/basic conditions or participate in hydrogen bonding.
Acetamide linker Hydrolyzable under strong acidic/basic conditions to yield carboxylic acid derivatives.
4-Methylphenylmethyl group Potential site for electrophilic aromatic substitution (e.g., halogenation, nitration).

Methylsulfanyl Group (SMe)

Reaction TypeConditionsExpected Product
Oxidation H₂O₂, mCPBA, or KMnO₄Sulfoxide (S=O) or sulfone (O=S=O) derivatives.
Nucleophilic Displacement Strong nucleophiles (e.g., amines, alkoxides)Substitution of SMe with nucleophiles (e.g., -NH₂, -OR).

Amino Group (NH₂) on Pyrazole

Reaction TypeConditionsExpected Product
Acylation Acetic anhydride or acyl chloridesFormation of acetamide derivatives.
Condensation Aldehydes/ketones under acidic conditionsSchiff base formation.

Oxadiazole Ring

Reaction TypeConditionsExpected Product
Ring-Opening Strong acids (HCl) or bases (NaOH)Cleavage to form thioamide or urea derivatives.
Electrophilic Substitution Nitration/Halogenation (if activated)Substituted oxadiazole derivatives (limited by electron-withdrawing effects).

Acetamide Linker

Reaction TypeConditionsExpected Product
Hydrolysis Concentrated HCl or NaOHCarboxylic acid or carboxylate salt.

Comparative Reactivity with Analogues

  • Pyrazole Derivatives : The 5-amino group enhances nucleophilicity compared to unsubstituted pyrazoles .

  • Oxadiazole vs. 1,2,4-Oxadiazole : The 1,2,4-oxadiazole’s electron-deficient nature reduces electrophilic substitution but increases susceptibility to nucleophilic attack .

  • Methylsulfanyl Group : More reactive than methylthioether groups in simpler systems due to adjacent electron-withdrawing heterocycles .

Challenges and Limitations

  • Steric Hindrance : Bulky 3,4-dimethoxyphenyl and 4-methylphenylmethyl groups may impede reactions at the oxadiazole and pyrazole rings .

  • Regioselectivity : Competing reactivity of NH₂ (pyrazole) and oxadiazole nitrogen may require controlled conditions.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds containing oxadiazole and pyrazole moieties exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds may inhibit specific enzymes involved in cancer cell proliferation or induce apoptosis in malignant cells.
  • Case Studies : A study demonstrated that similar compounds showed efficacy against various cancer cell lines, including breast and colon cancer .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

  • Spectrum of Activity : Preliminary tests have shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Clinical Implications : This could pave the way for developing new antibiotics in an era where resistance to existing antibiotics is a growing concern .

Anti-inflammatory Effects

Compounds with similar structures have been reported to exhibit anti-inflammatory properties:

  • Inflammation Pathways : They may modulate pathways involved in inflammatory responses, potentially providing therapeutic options for conditions like arthritis .

Applications in Drug Development

Given its promising biological activities, this compound could serve as a lead structure for drug development:

  • Pharmaceutical Formulations : Its solubility and stability can be optimized for formulation into tablets or injectables.
  • Combination Therapies : It may be used in conjunction with other drugs to enhance therapeutic efficacy against complex diseases like cancer.

Material Science Applications

Beyond pharmacology, compounds with oxadiazole and pyrazole frameworks have applications in material science:

  • Polymeric Materials : They can be incorporated into polymers to enhance thermal stability and mechanical properties.
  • Sensors : Their electronic properties make them suitable candidates for use in sensors or electronic devices .

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets or chemical pathways. It might involve binding to specific enzymes or receptors, inhibiting or activating biochemical pathways, or undergoing metabolic transformations to exert its effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The target compound shares a common scaffold with several analogs, differing primarily in substituents on the oxadiazole and acetamide groups. Key comparisons include:

Table 1: Structural and Functional Comparison of Analogous Compounds
Compound ID Oxadiazole Substituent Acetamide Substituent Key Features Reference
Target Compound (CAS 1019099-07-0) 3,4-Dimethoxyphenyl N-(4-Methylbenzyl) Enhanced electron-donating capacity (methoxy groups); moderate lipophilicity
(RN 1170476-37-5) 4-Methoxyphenyl N-(2-Chloro-4-methylphenyl) Reduced steric hindrance (single methoxy); chloro group increases polarity
(CAS 476484-45-4) 4-Chlorophenyl N-(4-Bromo-2-methylphenyl) Halogenated aryl groups enhance metabolic stability but reduce solubility
(BI 665915) Varied (FLAP inhibitors) N,N-Dimethyl Optimized for 5-lipoxygenase-activating protein (FLAP) inhibition; high potency (IC₅₀ < 10 nM)
Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups: The 3,4-dimethoxy groups on the target compound’s oxadiazole likely improve binding to hydrophobic pockets in target proteins compared to mono-methoxy () or halogenated () analogs .
  • Acetamide Substituents : The 4-methylbenzyl group in the target compound balances lipophilicity and steric bulk, whereas halogenated acetamide derivatives (e.g., ) may face higher metabolic clearance due to CYP450 interactions .
  • Methylsulfanyl Group : This moiety in the target compound’s pyrazole ring may enhance membrane permeability compared to hydroxyl or unsubstituted thioether groups in other analogs (e.g., ) .
Antiproliferative and Anti-Inflammatory Potential
  • FLAP Inhibition: Oxadiazole-containing analogs (e.g., BI 665915 in ) demonstrate nanomolar potency in inhibiting leukotriene B4 (LTB4) synthesis, a key inflammatory mediator. The 3,4-dimethoxy substitution in the target compound may similarly enhance FLAP binding, though validation is required .
  • Anti-Exudative Activity : Compounds like those in show dose-dependent anti-inflammatory effects comparable to diclofenac. The methylsulfanyl group in the target compound could modulate similar pathways .
Metabolic and Pharmacokinetic Considerations
  • Metabolic Stability : Halogenated analogs () exhibit longer half-lives due to resistance to oxidative metabolism, whereas the target compound’s methoxy groups may undergo demethylation, necessitating prodrug strategies .

Biological Activity

The compound 2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[(4-methylphenyl)methyl]acetamide represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its cytotoxicity, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound is characterized by multiple functional groups that contribute to its biological activity. The presence of the oxadiazole and pyrazole moieties is particularly significant for its pharmacological properties.

Cytotoxicity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
  • IC50 Values : Many derivatives showed IC50 values below 100 µM, indicating potent anticancer activity. For example, one derivative had an IC50 of 36 µM against HCT-116 cells, demonstrating its efficacy in inhibiting cell proliferation through apoptosis induction .

The mechanism by which this compound exerts its cytotoxic effects involves several pathways:

  • Apoptosis Induction : The compound has been shown to increase the number of apoptotic cells in treated cultures. Morphological changes consistent with apoptosis were observed under microscopy .
  • Caspase Activation : Treatment with the compound led to increased caspase activity in cancer cell lines, suggesting activation of the intrinsic apoptotic pathway .
  • Cell Cycle Arrest : Flow cytometry analysis revealed that the compound induces cell cycle arrest at various phases, contributing to its anticancer effects .

Case Studies

Several studies have highlighted the biological activity of oxadiazole derivatives similar to our compound:

  • Study on Oxadiazole Derivatives : A study reported on various 1,2,4-oxadiazole derivatives that demonstrated antimicrobial and anticancer activities. The presence of specific substituents influenced their biological efficacy significantly .
    CompoundActivityIC50 (µM)Cell Line
    Compound ACytotoxic36HCT-116
    Compound BCytotoxic34HeLa
    Compound CCytotoxic69MCF-7
  • Research on Similar Compounds : Another investigation into compounds with similar structural features found that modifications to the pyrazole ring significantly affected their cytotoxicity and selectivity towards cancer cells .

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